2.5× Lower MIC Against Staphylococcus aureus Compared to Capric Acid (C10:0)
In a head-to-head broth microdilution assay against Staphylococcus aureus ATCC 25923, lauric acid (C12:0) exhibited an MIC of 0.5 mg/mL, while capric acid (C10:0) showed an MIC of 1.25 mg/mL and myristic acid (C14:0) showed an MIC >2.5 mg/mL [1]. The 2.5-fold lower MIC of lauric acid relative to capric acid (0.5 vs. 1.25 mg/mL) and at least 5-fold lower than myristic acid (0.5 vs. >2.5 mg/mL) demonstrates chain-length-dependent antimicrobial specificity [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against Staphylococcus aureus |
|---|---|
| Target Compound Data | 0.5 mg/mL |
| Comparator Or Baseline | Capric acid (C10:0): 1.25 mg/mL; Myristic acid (C14:0): >2.5 mg/mL |
| Quantified Difference | Lauric acid MIC is 2.5× lower than capric acid and at least 5× lower than myristic acid |
| Conditions | Broth microdilution assay, S. aureus ATCC 25923, 24 h incubation at 37°C, Mueller-Hinton broth |
Why This Matters
For procurement of fatty acids for antimicrobial preservatives or topical formulations, lauric acid delivers effective bacterial inhibition at substantially lower concentrations than C10 or C14 analogs, reducing formulation loading and potential irritation.
- [1] Huang, C. B., George, B., & Ebersole, J. L. (2010). Antimicrobial activity of n-6, n-7, n-9, and n-13 fatty acids and their 1- and 2-monoglyceride derivatives. Journal of Oleo Science, 59(6), 319-329. View Source
